molecular formula C13H15NO3 B12888631 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one CAS No. 918159-31-6

2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5(4H)-one

Cat. No.: B12888631
CAS No.: 918159-31-6
M. Wt: 233.26 g/mol
InChI Key: WXYQBYZAHBLRQP-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by its unique structure, which includes a phenylethyl group and a hydroxy group attached to an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one typically involves the reaction of 2-hydroxy-1-phenylethanone with 4,4-dimethyl-2-oxazolone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxazolone ring can be reduced to form a corresponding amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of 2-(2-oxo-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.

    Reduction: Formation of 2-(2-amino-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the oxazolone ring can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazolone
  • 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethylthiazolone
  • 2-(2-Hydroxy-1-phenylethyl)-4,4-dimethylimidazolone

Uniqueness

2-(2-Hydroxy-1-phenylethyl)-4,4-dimethyloxazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazolone ring structure is particularly notable for its stability and ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

918159-31-6

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(2-hydroxy-1-phenylethyl)-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C13H15NO3/c1-13(2)12(16)17-11(14-13)10(8-15)9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3

InChI Key

WXYQBYZAHBLRQP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OC(=N1)C(CO)C2=CC=CC=C2)C

Origin of Product

United States

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